

Application Notes and Protocols: Bioconjugation using axial TCO-NHS Ester

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Compound of Interest		
Compound Name:	TCO-NHS Ester (axial)	
Cat. No.:	B8227580	Get Quote

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Introduction

This document provides detailed application notes and protocols for the use of axial TCO-NHS Ester in bioconjugation. The trans-cyclooctene (TCO) and tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific conjugation of biomolecules under physiological conditions.[1][2] This reaction, based on the inverse-electron-demand Diels-Alder cycloaddition, is known for its exceptional kinetics and selectivity, proceeding efficiently without the need for a cytotoxic copper catalyst.[1][2]

The axial isomer of TCO-NHS Ester demonstrates significantly higher reactivity in this cycloaddition compared to its equatorial counterpart, with reports of up to a 10-fold increase in reaction rates.[3][4] This enhanced reactivity makes it an ideal reagent for applications requiring high efficiency at low concentrations, such as in the development of antibody-drug conjugates (ADCs), fluorescent imaging probes, and other advanced bioconjugates.[5][6]

These notes will cover the fundamental principles, quantitative data, and detailed experimental protocols for modifying proteins and other amine-containing molecules with axial TCO-NHS Ester, followed by their conjugation to tetrazine-functionalized partners.

Principle of the Reaction

The bioconjugation strategy involves a two-step process:



- Amine Modification: The target biomolecule, typically a protein or antibody, is first functionalized with a TCO moiety. This is achieved by reacting the primary amines (e.g., the ε-amine of lysine residues) on the biomolecule with the N-hydroxysuccinimide (NHS) ester of the axial TCO. The NHS ester reacts specifically and efficiently with primary amines at a pH range of 7-9 to form a stable covalent amide bond.[7]
- Bioorthogonal Ligation: The resulting TCO-functionalized biomolecule is then reacted with a
 molecule of interest that has been pre-functionalized with a tetrazine (Tz) group. The
 inverse-electron-demand Diels-Alder reaction between the TCO and tetrazine is extremely
 fast and highly selective, forming a stable dihydropyridazine linkage and releasing nitrogen
 gas as the only byproduct.[2][8]

Quantitative Data

The following tables summarize key quantitative parameters associated with bioconjugation using axial TCO-NHS Ester and subsequent TCO-tetrazine ligation.

Table 1: Reaction Conditions and Efficiency for Protein Modification

Parameter	Recommended Value	Notes
Molar Excess of TCO-NHS Ester	10 to 20-fold	The optimal ratio may need to be determined empirically for each specific protein.[1][2]
Reaction Buffer pH	7.0 - 9.0	Optimal pH for NHS ester reaction with primary amines is typically 8.3-8.5.[9]
Reaction Time	1 hour	At room temperature with gentle mixing.[1]
Quenching	50-100 mM Tris-HCl, pH 8.0	Incubate for 5 minutes to quench any unreacted NHS ester.[1]
Conjugation Efficiency	>99% (for TCO-tetrazine ligation)	The bioorthogonal click reaction itself is highly efficient. [5]



Table 2: Stability and Reactivity

Parameter	Value/Characteristic	Notes
Axial TCO Reactivity	Up to 10-fold higher than equatorial TCO	Results in faster ligation kinetics.[3][4]
TCO Stability in Aqueous Buffer	Stable for weeks at 4°C, pH 7.5	Allows for flexibility in experimental workflows.
NHS Ester Half-life	pH dependent; 4-5 hours at pH 7.0 (0°C), 10 minutes at pH 8.6 (4°C)	Highlights the importance of prompt use after preparation and pH control.[7]
TCO-Tetrazine Ligation Kinetics	k > 800 M ⁻¹ s ⁻¹	One of the fastest bioorthogonal reactions described.

Experimental Protocols

Protocol 1: Modification of a Protein/Antibody with axial TCO-NHS Ester

This protocol describes the general procedure for labeling a protein or antibody with axial TCO-NHS Ester.

Materials:

- Protein/antibody of interest
- axial TCO-NHS Ester (or a PEGylated version like TCO-PEG4-NHS Ester for improved solubility[10][11])
- Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)
- Anhydrous DMSO or DMF
- Quenching buffer (1 M Tris-HCl, pH 8.0)



· Desalting spin column or dialysis cassette

Procedure:

- Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free reaction buffer (e.g., PBS). The protein concentration should be between 1-5 mg/mL.[1]
- Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the axial TCO-NHS Ester in anhydrous DMSO or DMF.[1]
- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS Ester solution to the protein solution.[1][2] Incubate the reaction for 1 hour at room temperature with gentle mixing.
- Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1] Incubate for 5 minutes at room temperature.
- Purification: Remove excess, unreacted TCO-NHS Ester and byproducts by using a desalting spin column or dialysis.

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol outlines the procedure for conjugating the TCO-modified protein with a tetrazinefunctionalized molecule.

Materials:

- TCO-labeled protein (from Protocol 1)
- Tetrazine-functionalized molecule of interest
- Reaction Buffer (e.g., PBS, pH 6.0-9.0)[1]
- Size-exclusion chromatography (SEC) system (optional, for purification)

Procedure:



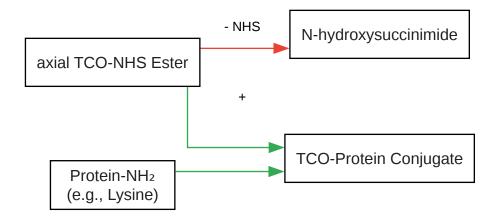




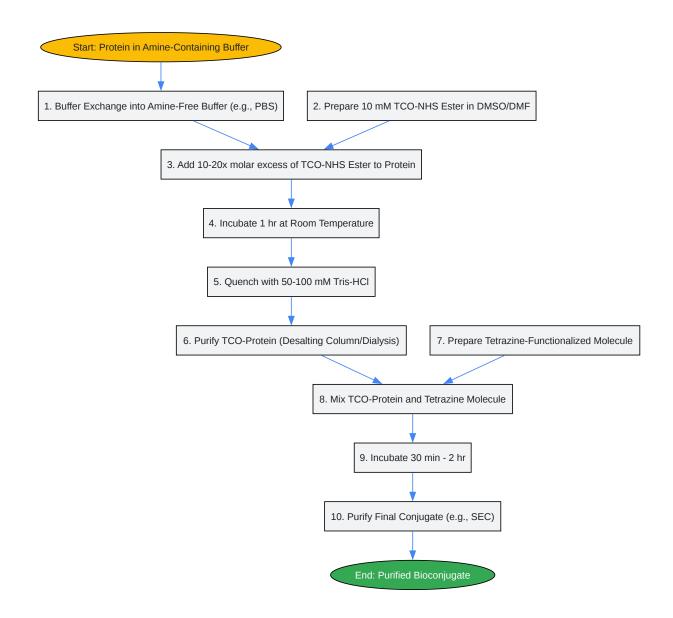
- Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
- Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein. A
 1.05 to 1.5 molar equivalent of the tetrazine reagent to 1 mole equivalent of the TCO-protein is recommended.
- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[2] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]
- Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Visualizations

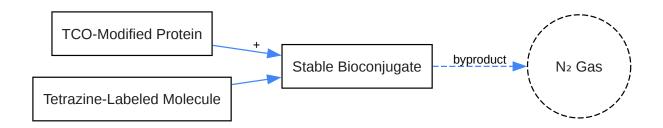












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